Cas no 2566389-16-8 (2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide)

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide is a chiral phosphine ligand derived from cinchona alkaloids, designed for asymmetric catalysis. Its sterically hindered bis(2,6-dimethylphenyl)phosphino group enhances selectivity in transition-metal-catalyzed reactions, while the cinchona scaffold provides a rigid chiral environment. This ligand is particularly effective in asymmetric hydrogenation and C–C bond-forming reactions, offering high enantioselectivity and reactivity. The methoxy substituent further fine-tunes electronic properties, improving catalytic performance. Its well-defined structure ensures reproducibility in synthetic applications, making it a valuable tool for pharmaceutical and fine chemical synthesis where precise stereocontrol is critical.
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide structure
2566389-16-8 structure
商品名:2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide
CAS番号:2566389-16-8
MF:C43H46N3O2P
メガワット:667.818011760712
CID:6621162
PubChem ID:166444481

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide
    • 2566389-16-8
    • 2-(Bis(2,6-dimethylphenyl)phosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide
    • G76646
    • 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
    • インチ: 1S/C43H46N3O2P/c1-7-31-26-46-23-21-32(31)24-38(46)40(34-20-22-44-37-19-18-33(48-6)25-36(34)37)45-43(47)35-16-8-9-17-39(35)49(41-27(2)12-10-13-28(41)3)42-29(4)14-11-15-30(42)5/h7-20,22,25,31-32,38,40H,1,21,23-24,26H2,2-6H3,(H,45,47)/t31-,32-,38-,40-/m0/s1
    • InChIKey: BOKKEWSODMSQKH-ZXAWEDCFSA-N
    • ほほえんだ: C(N[C@H]([C@H]1[N@]2CC[C@H]([C@H](C2)C=C)C1)C1=CC=NC2=CC=C(OC)C=C12)(=O)C1=CC=CC=C1P(C1=C(C)C=CC=C1C)C1=C(C)C=CC=C1C

計算された属性

  • せいみつぶんしりょう: 667.33276472g/mol
  • どういたいしつりょう: 667.33276472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 49
  • 回転可能化学結合数: 9
  • 複雑さ: 1070
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 8.7

じっけんとくせい

  • ふってん: 796.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): 12.72±0.46(Predicted)

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1723942-100mg
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide
2566389-16-8 98%
100mg
¥2343.00 2023-11-21
Ambeed
A1461817-50mg
2-(Bis(2,6-dimethylphenyl)phosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide
2566389-16-8 98%
50mg
$151.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1723942-50mg
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide
2566389-16-8 98%
50mg
¥1483.00 2023-11-21
Ambeed
A1461817-100mg
2-(Bis(2,6-dimethylphenyl)phosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide
2566389-16-8 98%
100mg
$275.0 2024-04-20

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide 関連文献

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamideに関する追加情報

2-[Bis(2,6-Dimethylphenyl)Phosphino]-N-[(8α,9S)-6′-Methoxycinchonan-9-yl]Benzamide: A Comprehensive Overview

The compound with CAS No. 2566389-16-8, known as 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a phosphine group with a cinchona alkaloid moiety. The bis(2,6-dimethylphenyl)phosphino group imparts strong electron-donating properties, while the methoxycinchonan derivative contributes to the compound's chiral and aromatic characteristics.

Recent studies have highlighted the potential of this compound in catalytic applications. Its structure makes it an excellent candidate for asymmetric catalysis, particularly in the synthesis of complex organic molecules. Researchers have demonstrated that the benzamide functionality can act as a versatile linker, enabling the creation of hybrid materials with tailored properties. These findings underscore the importance of this compound in advancing green chemistry and sustainable synthetic methodologies.

The synthesis of 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic strategies. Key steps include the preparation of the bisphosphine ligand and its subsequent coupling with the cinchona alkaloid derivative. The stereochemistry of the molecule is critical, as it determines its reactivity and selectivity in catalytic cycles.

One of the most promising applications of this compound is in the field of drug discovery. Its chiral center and aromatic system make it an ideal candidate for investigating interactions with biological targets. Recent research has shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes, suggesting its potential as a lead compound in therapeutic development.

In addition to its chemical significance, this compound has also been explored for its electronic properties. Studies have revealed that the combination of the phosphine group and the aromatic system can lead to novel electronic behaviors, making it a candidate for use in advanced materials such as semiconductors and conductive polymers.

The development of efficient synthetic routes for 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8α,9S)-6′-methoxycinchonan-9-yl]benzamide remains an active area of research. Scientists are continually seeking to optimize reaction conditions to enhance yield and purity while minimizing environmental impact. These efforts are driven by the growing demand for high-quality compounds in both academic and industrial settings.

Furthermore, this compound has been utilized as a building block in supramolecular chemistry. Its ability to form stable complexes with metal ions has led to its application in the design of self-assembled nanostructures. These structures hold promise for use in sensing technologies and drug delivery systems.

In conclusion, CAS No. 2566389-16-8 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to push the boundaries of organic chemistry and materials science. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing scientific knowledge is expected to grow significantly.

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(CAS:2566389-16-8)
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清らかである:99%
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